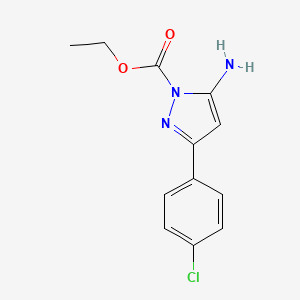

ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate

Description

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a pyrazole-based compound characterized by a 4-chlorophenyl substituent at the 3-position and an ethyl carboxylate ester at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to interact with biological targets. The presence of the 4-chlorophenyl group may enhance lipophilicity and binding affinity, while the ethyl ester group could influence stability and reactivity in downstream reactions .

Propriétés

IUPAC Name |

ethyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-18-12(17)16-11(14)7-10(15-16)8-3-5-9(13)6-4-8/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYCGRXZBNHEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate typically involves a multi-step process. One common method is the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the esterification of the carboxyl group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of water or ethanol as solvents, are being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the nature of the substituents .

Applications De Recherche Scientifique

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.

Industry: It is used in the development of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. These interactions can affect various signaling pathways and biological processes .

Comparaison Avec Des Composés Similaires

Structural Implications :

Table 1: Comparison of Pyrazole Derivatives

| Compound | Substituent | Ester Group | Synthesis Yield | Key Features |

|---|---|---|---|---|

| Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate | Cl | Ethyl | Not reported | Potential for lipophilic interactions |

| tert-Butyl 5-amino-3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | Br | tert-Butyl | 61% | Enhanced stability, bromine for cross-coupling |

| tert-Butyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxylate | NO2 | tert-Butyl | 22% | Electron-withdrawing, lower yield |

Heterocyclic Variants: Imidazole Derivatives

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate shares the 4-chlorophenyl group but replaces the pyrazole core with an imidazole ring. This compound exhibits strong inhibitory activity against nuclear sirtuins in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores (Glide score: -9.2) and binding energies compared to other sirtuin inhibitors .

Key Differences :

- The imidazole ring may enable stronger hydrogen bonding or π-π stacking with enzyme active sites, enhancing inhibitory potency.

Azo-Functionalized Pyrazole Derivatives

5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile introduces an azo (-N=N-) group and a phenyl substituent. This compound is synthesized using Fe3O4@SiO2@Tannic acid as a catalyst, highlighting efficient heterocycle formation under optimized conditions .

Functional Implications :

- The absence of an ester group distinguishes it from the target compound, altering solubility and reactivity.

Baclofen Homologues

(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid, a baclofen homologue, shares the 4-chlorophenyl group but replaces the pyrazole with a pentanoic acid chain.

Structural vs. Pharmacological Trends :

- The pyrazole core in the target compound may favor interactions with enzymes (e.g., kinases) rather than G-protein-coupled receptors like GABAB.

- The aliphatic chain in baclofen homologues facilitates ionic interactions with receptors, unlike the aromatic pyrazole system.

Activité Biologique

Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has gained attention for its diverse biological activities and potential therapeutic applications. Pyrazoles are known for their roles in medicinal chemistry, particularly as enzyme inhibitors and receptor modulators. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN3O2

- CAS Number : 1020709-18-5

Chemical Structure

The compound features a pyrazole ring with an amino group and a chlorophenyl substituent, enhancing its lipophilicity and biological activity.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which alters their activity and affects various metabolic pathways.

- Receptor Modulation : It interacts with receptor proteins, influencing cellular signaling and responses.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

1. Anticancer Activity

Studies have shown that derivatives of pyrazoles, including this compound, possess significant anticancer properties. For example:

- In vitro studies demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values indicating potent activity .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

3. Analgesic Properties

Preliminary studies suggest that this compound may exhibit analgesic effects, potentially useful in pain management therapies .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituents on the phenyl ring. For instance:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 5-amino-3-(4-fluorophenyl)-1H-pyrazole-1-carboxylate | Fluorine substitution enhances reactivity | Moderate anticancer activity |

| Ethyl 5-amino-3-(4-methylphenyl)-1H-pyrazole-1-carboxylate | Methyl group alters lipophilicity | Lower anti-inflammatory activity |

| Ethyl 5-amino-3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | Bromine increases halogen bonding | Enhanced enzyme inhibition |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- A study published in MDPI highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives that exhibited broad-spectrum anticancer activity with significant growth inhibition across multiple cell lines .

Pharmacological Investigations

Pharmacological investigations have revealed that modifications in the structure can lead to enhanced biological activities:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via tert-butoxide-assisted C-(C=O) coupling, as demonstrated for analogous pyrazole derivatives. Key steps include cyclocondensation of ethyl acetoacetate with aryl hydrazines under basic conditions (e.g., KOtBu in DMF). Optimizing reaction time (e.g., 12–24 hours) and temperature (80–100°C) improves yield, while monitoring byproducts via TLC or HPLC ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use IR to confirm NH₂ stretching (3362–3434 cm⁻¹) and carbonyl (C=O) bands (~1625 cm⁻¹). ¹H NMR reveals pyrazole proton signals at δ 5.79–7.70 ppm, with NH₂ and NH groups showing broad peaks. HRMS (EI) confirms molecular ion [M⁺] at m/z 193.0407 (exact mass calculation required). Cross-validate with ¹³C NMR for aromatic carbons (δ 126–145 ppm) .

Q. How can researchers confirm the purity and stability of this compound under storage conditions?

- Methodology : Perform HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodology : Employ single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks (e.g., N–H⋯O interactions). For twinned crystals, use SHELXD for structure solution and Olex2 for refinement validation .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase) identifies binding affinities. Validate with MD simulations (NAMD) to assess stability of ligand-receptor complexes .

Q. What strategies address low yields or impurities during scale-up synthesis?

- Methodology : Optimize stoichiometry (e.g., 1.2 eq. aryl hydrazine) and solvent polarity (switch from DMF to THF for better solubility). Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. For persistent byproducts (e.g., diastereomers), employ recrystallization in ethanol/water .

Q. How do researchers resolve contradictions between experimental and theoretical spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.